Lipophilicity Advantage: Computed XLogP3‑AA ≳ 1.3 Units Above N1‑Methyl and N1‑Ethyl 2‑Chlorobenzimidazoles
The target compound’s branched isopentyl substituent generates a computed XLogP3‑AA of 4.0, which is 1.3 log units higher than that of the N1‑ethyl analog (XLogP3‑AA = 2.7) and 1.7 log units higher than the N1‑methyl analog (XLogP3 = 2.3) [1][2]. Because each log unit corresponds to a ~10‑fold increase in the n‑octanol/water partition coefficient, the target compound is predicted to be 20–50 × more lipophilic than these shorter‑chain comparators.
| Evidence Dimension | Computed n‑octanol/water partition coefficient (XLogP3/XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.0 |
| Comparator Or Baseline | 2-Chloro‑1‑methyl‑1H‑benzo[d]imidazole (XLogP3 = 2.3); 2‑Chloro‑1‑ethyl‑1H‑benzo[d]imidazole (XLogP3‑AA = 2.7) |
| Quantified Difference | Δ = +1.3 to +1.7 log units (20–50 × higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021/2025 release); values are predicted, not experimentally measured |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability and altered pharmacokinetic distribution, making this compound a better candidate for intracellular or CNS‑penetrant probes than its shorter‑chain analogs.
- [1] PubChem Compound Summary for CID 121199497, 2-chloro-1-isopentyl-1H-benzo[d]imidazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1668564-63-3 (accessed 2026-05-04). View Source
- [2] PubChem Compound Summary for CID 3744796, 2-chloro-1-ethyl-1H-1,3-benzodiazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/58533-15-6 (accessed 2026-05-04). View Source
